![molecular formula C21H19FN2O5 B2452737 Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-95-4](/img/structure/B2452737.png)
Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, commonly known as EF5, is a chemical compound that has been extensively researched for its potential use in cancer treatment. EF5 is a hypoxia marker, which means it can be used to identify areas of low oxygen concentration in tumors. This property makes it a valuable tool for cancer researchers and clinicians.
Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
- Baba et al. (2019) studied the crystal structure, Hirshfeld surface analysis, and DFT studies of a related compound, highlighting its structural features and potential for forming a three-dimensional network structure through weak hydrogen bonds and π–π interactions [Baba et al., 2019].
Synthesis and Pharmacological Potential
- Maggio et al. (2001) explored the synthesis of similar compounds, evaluating their analgesic and anti-inflammatory activities, indicating their potential in pharmacological applications [Maggio et al., 2001].
- Nguyen et al. (2019) synthesized derivatives of a similar compound and evaluated their cytotoxic activity against cancer cell lines, contributing to cancer research [Nguyen et al., 2019].
- Riadi et al. (2021) conducted a study on a related compound, examining its cytotoxic activity against various human cancer cell lines and its potential as an inhibitor for specific tyrosine kinases [Riadi et al., 2021].
Theoretical Studies and Molecular Docking
- El-Azab et al. (2016) performed spectroscopic analysis and molecular docking studies on a related compound, suggesting its potential inhibitory activity against specific inhibitors [El-Azab et al., 2016].
- Halim (2018) conducted a theoretical study and experimental analysis using DFT on a similar compound, revealing insights into its electronic structure and potential chemical reactivity [Halim, 2018].
Antibacterial Properties
- Sharma and Jain (2008) synthesized derivatives of a related compound and evaluated their antibacterial activity, indicating the potential application of these compounds in combating bacterial infections [Sharma & Jain, 2008].
Bioanalytical Method Development
- Nemani et al. (2018) established a quantitative bioanalytical method for an acetylcholinesterase inhibitor closely related to the compound , including physicochemical characterization and in vitro metabolite profiling [Nemani et al., 2018].
Photolysis and Pyrolysis Studies
- Singh and Prager (1992) explored the photolysis and pyrolysis of a related compound, providing valuable information on its chemical behavior under different conditions [Singh & Prager, 1992].
HIV-1 Integrase Inhibition Studies
- Vandurm et al. (2009) synthesized derivatives of a similar compound and evaluated their potential as HIV-1 integrase inhibitors, contributing to the search for new treatments for HIV [Vandurm et al., 2009].
Propiedades
IUPAC Name |
ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c1-2-28-20(26)13-29-18-5-3-4-17-16(18)10-11-24(21(17)27)12-19(25)23-15-8-6-14(22)7-9-15/h3-11H,2,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEVMZKXDBTXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2452656.png)

![(E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2452658.png)
![N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452659.png)
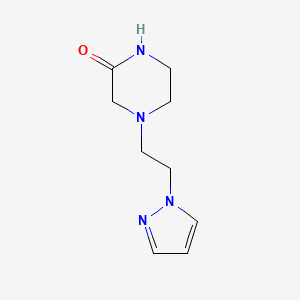
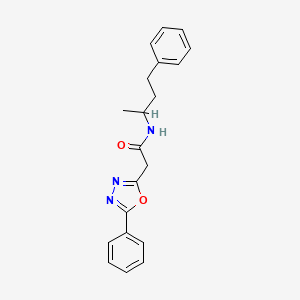
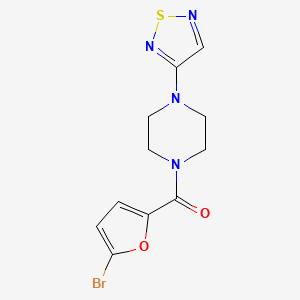
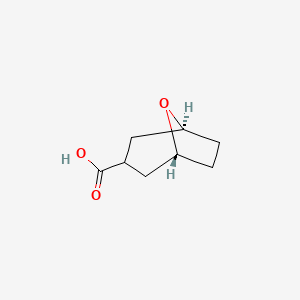
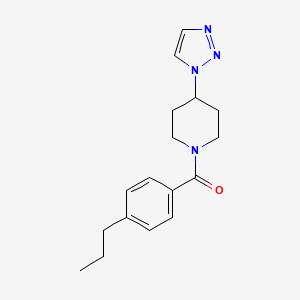

![Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452672.png)
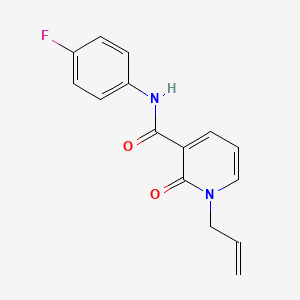
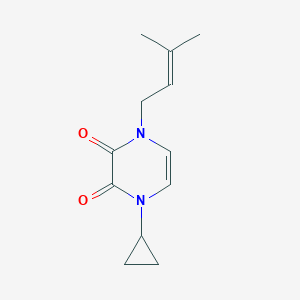
![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2452675.png)